molecular formula C20H28N2O6 B171302 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol CAS No. 1221795-90-9

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

Cat. No.: B171302
CAS No.: 1221795-90-9
M. Wt: 392.4 g/mol
InChI Key: FXVJOFLORWKFHJ-QHBCJLDCSA-N
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Description

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound used in the biomedical industry for treating type 2 diabetes . It works by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, slowing down the absorption of glucose and reducing blood sugar level .


Molecular Structure Analysis

The molecular formula of this compound is C20H28N2O6 . It includes functional groups such as acetamido and benzylidene, which contribute to its chemical properties and biological activity.


Physical and Chemical Properties Analysis

This compound is a white foam . It is soluble in dichloromethane and methanol . Its melting point is 188-189°C .

Scientific Research Applications

Enzyme Inhibition

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has been highlighted for its role as a potent and specific inhibitor of β-N-acetylglucosaminidases. This activity is of particular interest due to the enzyme's involvement in various biochemical processes, including those related to cellular communication and pathogenesis of diseases. The compound's specificity towards these enzymes underlines its potential utility in the development of therapeutic agents targeting diseases associated with enzyme dysfunction (Fleet et al., 1986).

Synthesis and Chemical Modifications

Research into the chemistry of 2-acetamido-1,2-dideoxynojirimycin, which shares the core structure with the subject compound, provides insight into synthetic pathways that could be utilized for producing derivatives with enhanced biological activities or specificities. This synthesis, involving a double inversion procedure starting from 1-deoxynojirimycin, underscores the versatility of such compounds in chemical transformations, potentially leading to novel therapeutic agents (Böshagen et al., 1987).

Analogues and Derivative Synthesis

The compound also serves as a starting point for the synthesis of aza-analogues of repeating disaccharide units in bacterial cell wall peptidoglycan. These studies not only expand the chemical repertoire of sugar mimetics but also contribute to the understanding of bacterial cell wall synthesis and the design of antibiotics. The synthesis of peptide-derivatized derivatives exemplifies the compound’s utility in creating molecules that mimic natural substrates of enzymes, potentially leading to the development of novel antibacterial agents, despite some derivatives showing no antibacterial activity (Moss & Southgate, 1993).

Glycan Processing Inhibition

Furthermore, modifications of 1-deoxynojirimycin into various N-acetylhexosamine analogs, including structures similar to the subject compound, underline the potential of these molecules in studying glycan processing. By inhibiting specific steps in the glycan processing pathway, these compounds can be used to understand the role of glycans in health and disease, offering pathways to novel therapeutic approaches (Kiso et al., 1991).

Mechanism of Action

As mentioned earlier, this compound works by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates in the small intestine . This slows down the absorption of glucose, thereby reducing blood sugar levels. This makes it potentially useful for treating type 2 diabetes .

Future Directions

The potential of this compound in treating type 2 diabetes suggests it could be a subject of future research . Further studies could explore its efficacy, safety, and potential side effects in more detail.

Properties

IUPAC Name

tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJOFLORWKFHJ-QHBCJLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565023
Record name tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221795-90-9
Record name tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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